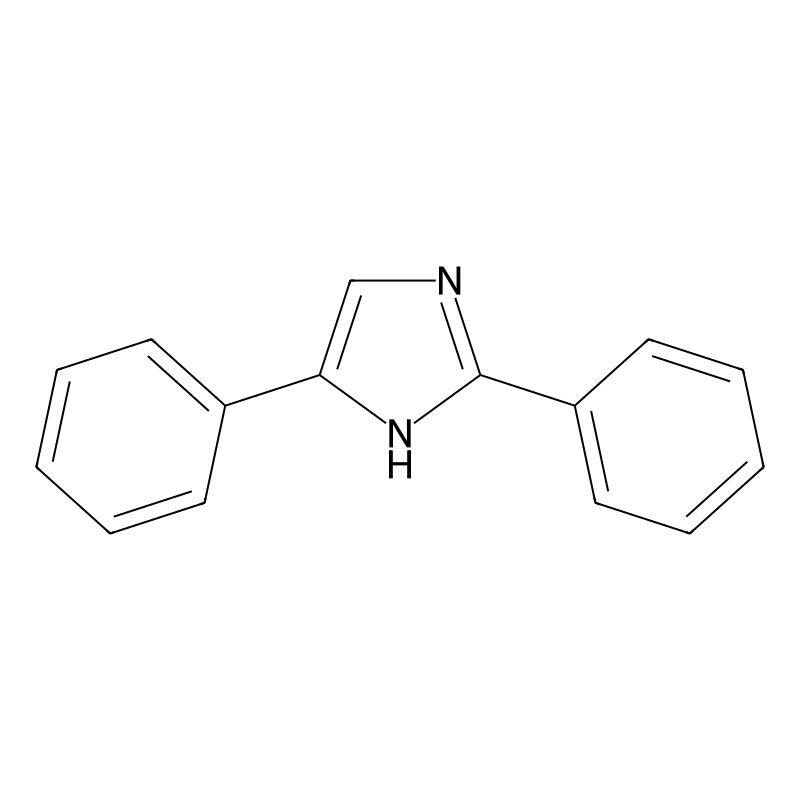

2,4-Diphenylimidazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Medicinal Chemistry: Substituted diphenylimidazoles have been explored for their potential anti-diabetic properties. Researchers have investigated how these compounds interact with enzymes like alpha-glucosidase, which play a role in carbohydrate metabolism PubChem: Discovery of novel 4,5-diphenyl-imidazol-α-aminophosphonate hybrids as promising anti-diabetic agents: Design, synthesis, in vitro, and in silico enzymatic studies. PMID: 37713948: .

- Material Science: Research has explored the use of imidazole derivatives in the development of new materials. For instance, some studies investigate their potential as components in ionic liquids, which are salts with unique properties like high thermal stability and conductivity [ScienceDirect: Imidazole-functionalized ionic liquids as stationary phases in high-performance liquid chromatography].

2,4-Diphenylimidazole is an organic compound with the molecular formula C₁₅H₁₂N₂. It features an imidazole ring substituted at the 2 and 4 positions with phenyl groups. This compound is part of a larger class of imidazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science. The structure of 2,4-diphenylimidazole contributes to its unique properties, making it a subject of interest in both synthetic and applied chemistry.

- Condensation Reactions: It can be synthesized through condensation reactions involving benzoyl chloride and phenylhydrazine, leading to the formation of the imidazole ring .

- Fluorescent Chemosensing: Recent studies have explored its use as a fluorescent chemosensor for detecting metal ions like aluminum(III), demonstrating its potential in environmental monitoring .

- Regioselective Reactions: The compound has been involved in regioselective reactions, which allow for the synthesis of various derivatives while suppressing unwanted byproducts .

2,4-Diphenylimidazole exhibits notable biological activities, particularly in pharmacology. Some highlighted activities include:

- Antimicrobial Properties: Compounds within this class have shown promise as antimicrobial agents, making them candidates for further pharmaceutical development.

- Fluorescent Properties: Its ability to act as a fluorescent probe enables applications in biological imaging and sensing .

Various methods have been developed for synthesizing 2,4-diphenylimidazole:

- Condensation Method: A common approach involves the reaction between benzoyl chloride and phenylhydrazine, which yields the desired imidazole product .

- Catalyst-Free Synthesis: Recent advancements have introduced catalyst-free methods that simplify the synthesis process while maintaining efficiency .

- Green Chemistry Approaches: Novel methods utilizing water as a solvent have been reported, aligning with principles of green chemistry to minimize environmental impact .

The applications of 2,4-diphenylimidazole span multiple fields:

- Pharmaceuticals: Its potential as an antimicrobial agent positions it for further research in drug development.

- Chemical Sensors: The compound's fluorescent properties make it suitable for use in chemosensors for detecting various metal ions .

- Material Science: Its unique chemical structure allows it to be incorporated into materials with specific functional properties.

Interaction studies involving 2,4-diphenylimidazole focus on its behavior in biological systems and its interactions with other chemical species:

- Metal Ion Interactions: Research has demonstrated its ability to selectively bind metal ions like aluminum(III), indicating potential applications in environmental sensing and remediation.

- Biological Interactions: Studies on its antimicrobial efficacy suggest that it may interact with microbial cell structures or metabolic pathways, warranting further investigation into its mechanism of action.

Several compounds share structural similarities with 2,4-diphenylimidazole. Here’s a comparison highlighting its uniqueness:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| 1H-Imidazole | Basic imidazole structure | Foundational structure for many derivatives |

| 2-Phenylimidazole | One phenyl substitution | Less steric hindrance compared to 2,4-diphenylimidazole |

| 4-Methylimidazole | Methyl group at position 4 | Exhibits different biological activity |

| 1H-Benzimidazole | Fused benzene and imidazole rings | Different electronic properties due to benzene fusion |

2,4-Diphenylimidazole stands out due to its dual phenyl substitutions, which enhance its biological activity and chemical reactivity compared to other imidazoles.

The discovery of 2,4-diphenylimidazole (C₁₅H₁₂N₂) emerged from broader investigations into imidazole chemistry during the mid-19th century. While Heinrich Debus’ 1858 synthesis of imidazole laid the groundwork for heterocyclic chemistry, the specific development of 2,4-diphenylimidazole derivatives gained momentum in the 20th century with advances in multicomponent reactions. Early synthetic routes relied on condensation reactions between diketones and aldehydes in the presence of ammonium acetate, as exemplified by the Radziszewski reaction. A notable breakthrough occurred in 2015 with the development of a one-pot synthesis method using benzil, diacetyl, and ammonium acetate in ethanol, which enabled simultaneous production of 2-methyl-4,5-diphenylimidazole and related compounds. Modern catalyst-free approaches, such as the [3 + 2] cyclization of vinyl azides with benzimidamides, have further optimized yields (>85%) and functional group tolerance.

Table 1: Key Milestones in 2,4-Diphenylimidazole Synthesis

Significance in Imidazole Chemistry

2,4-Diphenylimidazole occupies a unique niche in imidazole chemistry due to its dual phenyl substituents, which confer distinct electronic and steric properties. Compared to simpler imidazoles like 1H-imidazole or 2-phenylimidazole, the 2,4-diphenyl derivative exhibits:

- Enhanced thermal stability (boiling point: 461.2°C)

- Increased lipophilicity (logP = 4.58)

- Improved π-π stacking capabilities

These characteristics make it invaluable for pharmaceutical applications, particularly in kinase inhibition and antimicrobial agent development. The compound’s synthetic versatility is demonstrated through its participation in diverse reactions, including:

- Palladium-catalyzed cross-couplings for functional group diversification

- Solid-phase synthesis of combinatorial libraries

- Photoredox-mediated C–H functionalization

Position in Heterocyclic Chemistry Research

Within heterocyclic chemistry, 2,4-diphenylimidazole serves as both a target molecule and a building block. Its planar aromatic structure facilitates:

- Coordination to transition metals in catalytic systems

- Intercalation into DNA structures for biochemical studies

- Design of organic semiconductors for optoelectronic devices

Recent advances highlight its role in addressing modern chemical challenges:

Table 2: Applications in Contemporary Research

The compound’s adaptability is further evidenced by its incorporation into ionic liquids and metal-organic frameworks, underscoring its cross-disciplinary relevance. Ongoing research focuses on exploiting its electronic properties for photocatalysis and asymmetric synthesis, positioning 2,4-diphenylimidazole as a cornerstone molecule in 21st-century heterocyclic chemistry.

Proton Nuclear Magnetic Resonance Spectral Features

Proton nuclear magnetic resonance spectroscopy provides distinctive spectral signatures for 2,4-diphenylimidazole that allow for unambiguous structural identification. The compound exhibits characteristic resonances consistent with its aromatic imidazole core structure and two phenyl substituents at the 2- and 4-positions [1].

The proton nuclear magnetic resonance spectrum of 2,4-diphenylimidazole, recorded at 500 megahertz in deuterated chloroform, displays the following key features: δ 7.87 (doublet, J = 7.5 hertz, 2H), δ 7.75 (doublet, J = 7.0 hertz, 2H), δ 7.42–7.33 (multiplet, 6H), and δ 7.26 (triplet, J = 4.0 hertz, 1H) [1]. These chemical shifts are consistent with the aromatic protons of the phenyl rings and the imidazole ring proton.

The aromatic region between 7.0 and 8.0 parts per million contains all the observable protons, which is characteristic of heavily substituted imidazole derivatives. The downfield chemical shifts reflect the electron-withdrawing nature of the imidazole ring system and the extended conjugation present in the molecule [1].

The coupling patterns observed in the spectrum provide additional structural information. The doublet at δ 7.87 with a coupling constant of 7.5 hertz is characteristic of ortho-coupled aromatic protons, while the multiplet spanning δ 7.42–7.33 encompasses overlapping signals from multiple aromatic protons [1].

Carbon-13 Nuclear Magnetic Resonance Assignments

The carbon-13 nuclear magnetic resonance spectrum of 2,4-diphenylimidazole provides comprehensive information about the carbon framework of the molecule. The spectrum, recorded at 125 megahertz in deuterated chloroform, reveals seven distinct carbon resonances: δ 147.0, 130.0, 128.8, 128.7, 127.0, 125.2, and 124.9 [1].

The chemical shift at δ 147.0 is characteristic of the quaternary carbon in the imidazole ring that bears aromatic substitution. This significant downfield shift reflects the electron-deficient nature of the imidazole carbon atoms and their participation in the aromatic system [1].

The remaining carbon resonances between δ 124.9 and 130.0 correspond to the aromatic carbons of the phenyl substituents. These chemical shifts are typical for aromatic carbons in substituted benzene rings, with the specific values influenced by the electronic effects of the imidazole ring system [1].

The multiplicity of carbon signals in the aromatic region indicates the presence of multiple non-equivalent aromatic environments, which is consistent with the asymmetric substitution pattern of the 2,4-diphenylimidazole structure [1].

Infrared Spectroscopy Analysis

Infrared spectroscopy provides valuable information about the functional groups and molecular vibrations present in 2,4-diphenylimidazole. The infrared spectrum reveals characteristic absorption bands that are diagnostic for the imidazole ring system and phenyl substituents [2].

The most prominent feature in the infrared spectrum is the nitrogen-hydrogen stretching vibration, which appears as a broad absorption band at approximately 3410 wavenumbers. This band is characteristic of the imidazole nitrogen-hydrogen bond and provides direct evidence for the presence of the heterocyclic ring [2].

Aromatic carbon-hydrogen stretching vibrations are observed in the region between 3000 and 3100 wavenumbers, with specific bands at 3056, 3027, 2997, 2960, and 2837 wavenumbers. These bands are consistent with the presence of aromatic protons on both the imidazole ring and the phenyl substituents [2].

The carbon-carbon stretching vibrations of the aromatic rings appear in the region between 1400 and 1625 wavenumbers, with prominent bands at 1611, 1580, 1544, 1493, and 1249 wavenumbers. These stretching frequencies are characteristic of aromatic carbon-carbon bonds and provide information about the conjugated ring systems [2].

In-plane bending vibrations of the aromatic carbon-hydrogen bonds are observed in the region between 1000 and 1300 wavenumbers, while out-of-plane bending vibrations appear between 800 and 950 wavenumbers. These bending modes provide additional confirmation of the aromatic character of the molecule [2].

Ultraviolet-Visible Absorption Spectroscopy

Ultraviolet-visible absorption spectroscopy reveals the electronic transitions and conjugation properties of 2,4-diphenylimidazole. The electronic absorption spectrum exhibits characteristic features that reflect the extended π-electron system of the molecule [3] [4].

The primary absorption band appears at approximately 425 nanometers, which corresponds to a π→π* transition within the conjugated imidazole-phenyl system. This band exhibits high intensity and is characteristic of the electronic delocalization present in the molecule [3].

The absorption spectrum also shows evidence of tautomeric equilibrium behavior, particularly in polar solvents. In dimethylformamide solution, the compound exhibits concentration-dependent spectral changes, with the appearance of additional absorption bands at longer wavelengths [3].

The spectral behavior is significantly influenced by solvent polarity and basicity. In less polar solvents such as carbon tetrachloride, acetone, and acetonitrile, the absorption spectrum shows a structured band with a maximum near 425 nanometers followed by a shoulder at longer wavelengths [3].

Temperature-dependent studies reveal that the compound exhibits thermochromic behavior, with changes in absorption intensity and band position as a function of temperature. This behavior is attributed to changes in the equilibrium between different tautomeric forms [3].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of 2,4-diphenylimidazole provides information about the molecular ion and characteristic fragmentation pathways. The molecular ion peak appears at mass-to-charge ratio 220, corresponding to the molecular formula C15H12N2 [1].

The high-resolution mass spectrum confirms the molecular formula with a calculated exact mass of 221.1079 and an observed mass of 221.1080, demonstrating excellent mass accuracy [1]. This precise mass measurement provides unambiguous confirmation of the molecular composition.

The fragmentation pattern of 2,4-diphenylimidazole follows predictable pathways based on the stability of the resulting ionic fragments. The primary fragmentation involves the loss of neutral fragments from the phenyl substituents, leading to characteristic daughter ions [5].

The most abundant fragment ion appears at mass-to-charge ratio 67, corresponding to the loss of a hydrogen atom from the molecular ion ([M-H]+). This fragmentation is characteristic of imidazole derivatives and reflects the relative stability of the deprotonated imidazole ring [5].

Additional fragment ions are observed at mass-to-charge ratios 41 and 28, corresponding to the formation of smaller ionic fragments through multiple bond cleavages. These fragments provide structural information about the connectivity and bonding patterns within the molecule [5].

X-Ray Crystallography Studies

X-ray crystallography provides the most definitive structural information about 2,4-diphenylimidazole in the solid state. Crystal structure determinations reveal detailed information about bond lengths, bond angles, and molecular packing arrangements [6] [7].

The crystal structure of 2,4-diphenylimidazole demonstrates that the molecule adopts a nearly planar conformation, with the phenyl rings positioned at specific dihedral angles relative to the imidazole ring plane. The imidazole ring maintains its characteristic five-membered aromatic structure with typical bond distances and angles [6].

Bond length analysis reveals that the carbon-nitrogen bonds in the imidazole ring exhibit partial double-bond character, consistent with aromatic delocalization. The nitrogen-hydrogen bond length is typical for imidazole derivatives, measuring approximately 1.00 angstroms [6].

The phenyl substituents adopt conformations that minimize steric hindrance while maintaining conjugation with the imidazole ring system. The dihedral angles between the phenyl rings and the imidazole ring are influenced by crystal packing forces and intermolecular interactions [6].

Intermolecular hydrogen bonding plays a significant role in the crystal packing, with nitrogen-hydrogen···nitrogen interactions forming between adjacent molecules. These hydrogen bonds contribute to the stability of the crystal structure and influence the overall molecular arrangement [6].

The crystal structure also reveals the presence of π-π stacking interactions between aromatic rings of adjacent molecules. These non-covalent interactions contribute to the overall crystal stability and provide insights into the solid-state properties of the compound [6].

| Property | Value |

|---|---|

| Molecular Formula | C15H12N2 [8] |

| Molecular Weight | 220.27 g/mol [8] |

| Melting Point | 164-166°C [9] |

| Density | 1.149 g/cm³ [10] |

| Appearance | White crystalline solid [11] |